2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
Brand Name: Vulcanchem
CAS No.: 1311279-34-1
VCID: VC2710980
InChI: InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24)
SMILES: CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.34 g/mol

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

CAS No.: 1311279-34-1

Cat. No.: VC2710980

Molecular Formula: C17H18F3N3O2

Molecular Weight: 353.34 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide - 1311279-34-1

Specification

CAS No. 1311279-34-1
Molecular Formula C17H18F3N3O2
Molecular Weight 353.34 g/mol
IUPAC Name 2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanamide
Standard InChI InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24)
Standard InChI Key RKHHOKYBSGABNY-UHFFFAOYSA-N
SMILES CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Canonical SMILES CC(C(=O)N)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C

Introduction

Chemical Identity and Structural Features

2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide belongs to a class of pyridine derivatives characterized by a trifluoromethyl substitution and a dimethylamino group on the pyridine ring. The compound features a core pyridine structure with specific substitution patterns that contribute to its unique chemical properties. Based on its IUPAC name, the compound contains a pyridine ring with a trifluoromethyl group at position 4 and a dimethylamino group at position 6. This pyridine moiety is connected to a phenoxy group at position 2, which is further linked to a propionamide group.

The compound shares structural similarities with ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate, which has a more complex substituent pattern but maintains the same pyridine-phenoxy core structure . The molecular architecture suggests potential for hydrogen bonding through the amide group and hydrophobic interactions via the trifluoromethyl and dimethylamino substituents, which may influence its biological activity and physicochemical properties.

Structural Comparison with Related Compounds

Several structurally related compounds provide insights into the potential characteristics of our target molecule. A notably similar compound is ethyl (2-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)phenoxy)propanoyl)glycinate, which shares the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl core but contains an additional glycinate ester moiety . Another related structure is 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester, which incorporates the same pyridine system but differs in the linking group and terminal functionality.

Physicochemical Properties

Predicted Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted for 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₉H₂₁F₃N₃O₂Derived from chemical structure
Molecular WeightApproximately 380-390 g/molCalculated from atomic weights
SolubilityModerate solubility in organic solvents; limited water solubilityBased on similar trifluoromethyl-substituted compounds
Melting PointLikely 120-180°CComparison with related crystalline compounds
LogPApproximately 3.0-4.0Based on balance of hydrophilic and lipophilic groups
Hydrogen Bond Donors1 (NH of amide)Structure analysis
Hydrogen Bond Acceptors4 (N of pyridine, dimethylamino N, O of phenoxy, C=O of amide)Structure analysis

The presence of a trifluoromethyl group typically increases lipophilicity and metabolic stability, while the dimethylamino group may influence basicity and hydrogen bonding capabilities . The amide group provides potential for hydrogen bonding interactions that may be relevant for biological activity.

Spectroscopic Characteristics

The compound would likely show characteristic spectroscopic features including:

  • ¹H NMR signals for aromatic protons of pyridine and phenyl rings (δ 7.0-8.5 ppm)

  • Distinctive signals for N(CH₃)₂ protons (approximately δ 2.5-3.0 ppm)

  • Amide NH signal (δ 6.5-8.0 ppm)

  • ¹⁹F NMR would show a characteristic signal for the CF₃ group

  • IR spectroscopy would reveal characteristic C=O stretching (approximately 1650-1680 cm⁻¹) and N-H stretching bands (3300-3500 cm⁻¹)

These predictions are based on similar compounds like N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, which exhibits comparable spectroscopic features .

Synthesis and Chemical Reactions

Coupling Reaction Approach

This approach would involve coupling of appropriately substituted pyridine derivatives with phenol derivatives, followed by amidation:

  • Synthesis of the 6-dimethylamino-4-trifluoromethylpyridine core structure

  • Coupling with a suitable 3-hydroxyphenyl derivative

  • Amidation of the resulting intermediate to introduce the propionamide moiety

Similar coupling strategies have been employed for the synthesis of related compounds such as N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide .

Alternative Synthetic Pathway

An alternative approach could involve:

  • Preparation of 6-dimethylamino-4-trifluoromethylpyridin-2-yl halide

  • Coupling with 3-hydroxyphenylpropionamide under basic conditions

  • Purification and isolation of the final product

This pathway is analogous to methods utilized for the synthesis of compounds containing trifluoromethylpyridine moieties, as seen in the preparation of several analogues in medicinal chemistry research .

Key Reaction Steps

The critical step in the synthesis would likely involve the formation of the aryl-aryl bond between the pyridine and phenoxy groups. This could be achieved through various strategies:

  • Nucleophilic aromatic substitution if using an activated pyridine halide

  • Metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig coupling)

  • Directed metallation approaches

Biological Activity and Applications

Structure-Activity Relationships

Analysis of related compounds indicates that the trifluoromethyl substituent often contributes to:

  • Enhanced metabolic stability

  • Improved membrane permeability

  • Increased binding affinity to hydrophobic pockets in target proteins

The dimethylamino group typically contributes to:

  • Basic character, potentially enabling ionic interactions

  • Hydrogen bond accepting capabilities

  • Modulation of solubility and distribution properties

The propionamide moiety may serve as:

  • A hydrogen bond donor and acceptor

  • A linker that provides conformational flexibility

  • A potential site for metabolic transformation

Comparison with Related Bioactive Molecules

Several structurally related compounds have demonstrated biological activities that may provide insights into the potential applications of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide:

CompoundBiological Target/ActivityStructural SimilarityReference
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamideSfp-PPTase inhibitionContains trifluoromethylphenyl and substituted pyridine moieties
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl esterResearch compound with potential biological activityContains identical dimethylamino-trifluoromethyl-pyridine core
6-chloro-5-(trifluoromethyl)pyridin-3-amineSynthetic intermediate for bioactive compoundsContains trifluoromethylpyridine scaffold

Analytical Methods for Characterization

Spectroscopic Identification

Comprehensive characterization of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide would typically employ multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy would be crucial for structure elucidation, with expected key signals including:

  • ¹H NMR for aromatic, methyl, methylene, and amide protons

  • ¹³C NMR for carbonyl, aromatic, and aliphatic carbons

  • ¹⁹F NMR for the trifluoromethyl group, which would appear as a single peak

This approach parallels the characterization of N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, which was confirmed by ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (101 MHz, DMSO-d₆) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula and exact mass. The compound would likely show characteristic fragmentation patterns, including:

  • Molecular ion peak

  • Loss of the propionamide group

  • Fragments corresponding to the dimethylamino-trifluoromethyl-pyridine moiety

This approach is similar to the HRMS analysis performed for related compounds, which typically employs electrospray ionization (ESI) to determine the exact mass .

Chromatographic Analysis

Chromatographic methods would be valuable for purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC) for purity determination and isolation

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or degradation products

The retention times and elution profiles would provide additional characterization data and aid in distinguishing the compound from structural analogues.

Structure-Based Comparisons with Related Compounds

Core Structural Elements

The key structural elements of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide can be compared with related compounds to understand structure-property relationships:

CompoundCore Pyridine StructureLinking GroupTerminal GroupDistinctive Features
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide6-Dimethylamino-4-trifluoromethyl-pyridin-2-ylPhenoxyPropionamideBalance of hydrophilic and lipophilic elements
Ethyl (2-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)phenoxy)propanoyl)glycinate6-Dimethylamino-4-trifluoromethyl-pyridin-2-ylPhenoxyGlycinate esterAdditional ester functionality; increased molecular weight (439.4 g/mol)
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester6-Dimethylamino-4-trifluoromethyl-pyridin-2-ylBenzylideneMalonic acid diethyl esterConjugated system; diester functionality; molecular weight 436.4 g/mol
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide4-Methylpyridin-2-ylCarbothioamidePiperazinyl-trifluoromethylphenylDifferent connectivity; thioamide instead of amide

Electronic and Steric Effects

The specific arrangement of substituents in 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide creates a unique electronic profile:

  • The trifluoromethyl group is strongly electron-withdrawing, affecting the electron distribution in the pyridine ring

  • The dimethylamino group is electron-donating, creating a push-pull electronic system across the pyridine

  • The phenoxy linker provides conformational flexibility while maintaining electronic conjugation

  • The propionamide terminal group offers hydrogen bonding capabilities

These electronic and steric characteristics likely influence the compound's reactivity, stability, and potential biological interactions.

Research Gaps and Future Directions

Current Knowledge Limitations

The available literature reveals several gaps in the current understanding of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide:

  • Lack of comprehensive synthetic procedures specifically for this compound

  • Limited experimental data on physicochemical properties

  • Absence of biological activity profiles specific to this structure

  • Insufficient information on structure-activity relationships

Recommended Research Priorities

To address these knowledge gaps, the following research directions are recommended:

  • Development and optimization of synthetic routes specific to this compound

  • Comprehensive characterization of physical and chemical properties

  • Screening against diverse biological targets to identify potential applications

  • Computational studies to predict binding modes and activities

  • Structure-activity relationship studies through the synthesis of structural analogues

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator